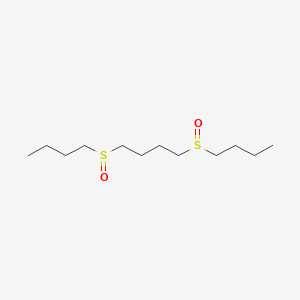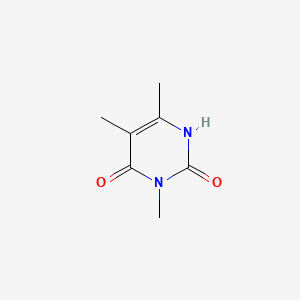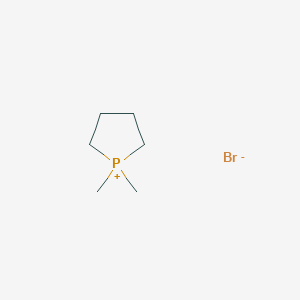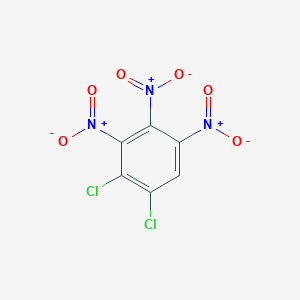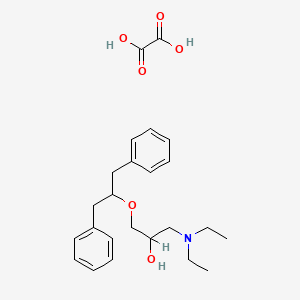
1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt is a complex organic compound that belongs to the class of beta-adrenergic receptor antagonists. These compounds are often used in medicinal chemistry for their potential therapeutic effects, particularly in cardiovascular diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt typically involves multiple steps:
Formation of the alpha-Benzylphenethyl ether: This step involves the reaction of benzyl chloride with phenethyl alcohol in the presence of a base such as sodium hydroxide.
Introduction of the Diethylamino Group: The intermediate product is then reacted with diethylamine under controlled conditions to introduce the diethylamino group.
Formation of the Oxalate Salt: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the benzyl or phenethyl groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the oxalate salt, potentially converting it back to the free base form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde or phenylacetaldehyde, while reduction could regenerate the free base form of the compound.
Applications De Recherche Scientifique
1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound can inhibit the effects of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: Another beta-adrenergic receptor antagonist with similar therapeutic effects.
Atenolol: A selective beta-1 receptor antagonist used in the treatment of hypertension.
Metoprolol: A beta-1 selective antagonist with applications in treating cardiovascular diseases.
Uniqueness
1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-adrenergic receptor antagonists.
Propriétés
Numéro CAS |
35132-78-6 |
|---|---|
Formule moléculaire |
C24H33NO6 |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
1-(diethylamino)-3-(1,3-diphenylpropan-2-yloxy)propan-2-ol;oxalic acid |
InChI |
InChI=1S/C22H31NO2.C2H2O4/c1-3-23(4-2)17-21(24)18-25-22(15-19-11-7-5-8-12-19)16-20-13-9-6-10-14-20;3-1(4)2(5)6/h5-14,21-22,24H,3-4,15-18H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
RITJTUJSFFFNSF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(COC(CC1=CC=CC=C1)CC2=CC=CC=C2)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B14694706.png)

![3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine](/img/structure/B14694726.png)





